![molecular formula C19H14BrNO3S B6074199 methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6074199.png)
methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, also known as MBOT, is a chemical compound that has been studied extensively for its potential applications in scientific research. MBOT is a member of the thiophene family of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Scientific Research Applications
Methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been studied for various scientific research applications, including its potential as an anti-cancer agent. Studies have shown that methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells. methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is not fully understood, but it is believed to involve the activation of caspases, which are enzymes that play a key role in the apoptosis process. methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can modulate the expression of certain genes that are involved in cancer cell growth and proliferation, suggesting that it may have a broader impact on cellular processes.
Advantages and Limitations for Lab Experiments
One of the advantages of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate for lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research. However, one limitation of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, including its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand the mechanism of action of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate and its impact on cellular processes. Additionally, the development of new synthesis methods and modifications to the structure of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate may lead to compounds with improved efficacy and specificity for certain applications.
Conclusion:
In conclusion, methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a promising compound for scientific research with potential applications in anti-cancer therapy and other fields. Its synthesis method has been optimized to yield high purity and high yield, making it a reliable compound for lab experiments. Further research is needed to fully understand the mechanisms of action of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate and its impact on cellular processes, as well as to develop new compounds with improved efficacy and specificity.
Synthesis Methods
The synthesis of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves the reaction of 3-bromobenzaldehyde with 2-aminothiophenol to form the corresponding Schiff base, which is then reacted with methyl 4-chloro-3-oxobutanoate to form the final product. The synthesis method has been optimized to yield high purity and high yield of methyl 2-anilino-5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, making it a suitable compound for scientific research applications.
properties
IUPAC Name |
methyl (5Z)-5-[(3-bromophenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3S/c1-24-19(23)16-17(22)15(11-12-6-5-7-13(20)10-12)25-18(16)21-14-8-3-2-4-9-14/h2-11,22H,1H3/b15-11-,21-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCONTBQSIDNON-HXBSJJRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC2=CC(=CC=C2)Br)SC1=NC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(/C(=C/C2=CC(=CC=C2)Br)/SC1=NC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.